N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
“N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a nitro group at the 5-position and amino groups at the 4 and 6-positions. The compound also contains a phenyl ring, which is substituted with a methoxy group at the 2-position and a methyl group at the 5-position. The phenyl ring is connected to the pyrimidine ring through a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and phenyl rings, as well as the various substituents. The electron-withdrawing nitro group and electron-donating amino and methoxy groups would influence the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The amino groups could potentially undergo reactions typical of amines, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the nitro and amino groups could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Pyrimidine N-oxides : The oxidation of 5-nitrosopyrimidine-4,6-diamine by hydrogen peroxide in trifluoroacetic acid produces compounds like 4,6-diamino-5-nitropyrimidin-2-ol, suggesting potential applications in chemical synthesis and modifications (Cowden & Jacobson, 1980).
Antiviral Activity : 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines show antiviral activity, indicating potential use in pharmaceutical research and development of antiviral drugs (Hocková et al., 2003).
Aminopyrimidines Synthesis : Studies demonstrate the synthesis of aminopyrimidines from 2-methyl-3-nitro- and 3-amino-2-methylchromones, showcasing methodologies for producing various pyrimidine derivatives, which could be relevant for creating compounds with similar structures (Tanaka et al., 1985).
Electrochemical Properties : Research on the synthesis of functionalized nitroenamines suggests potential applications in the development of electrochromic materials and devices, pointing towards the chemical's role in materials science (Nishiwaki et al., 1996).
Biologically Active Compounds : The generation of biologically active compounds through the synthesis of alkoxy-5-nitrosopyrimidines demonstrates the potential for pharmaceutical applications and drug development (Marchal et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(2-methoxy-5-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-7-3-4-9(20-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZAFJWSBHWHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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